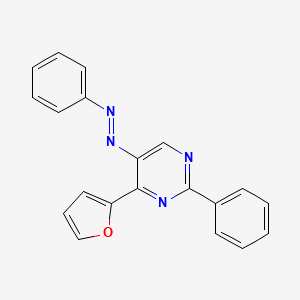

4-(2-Furyl)-2-phenyl-5-(2-phenyldiazenyl)pyrimidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

科学的研究の応用

Synthesis and Labeling

The synthesis of tritium-labeled compounds is a critical aspect of research involving adenosine receptors. For example, the tritium-labeled form of 5-amino-7-(2-phenylethyl)-2-(2-furyl)-pyrazolo[4,3-e]1,2,4-triazolo[1,5-c]pyrimidine was obtained for A2A adenosine receptor antagonism studies. This process involved reduction with tritium gas in the presence of palladium on carbon, yielding a product with high radiochemical purity and specific activity, making it a useful tool for characterizing A2A adenosine receptor subtypes (Baraldi et al., 1996).

Conformational Analysis

Conformational studies of heterobiaryls like 4-(2-furyl)pyrimidine and its derivatives provide insights into their structural behavior in solutions. These studies, often using DNA, help in understanding the planar orientations and conformations such as s-trans and s-cis, which are crucial for their interactions and functions in various biological contexts (Strekowski et al., 1986).

Pyrimidinium Ylides Stability

Research into the stability and synthesis of pyrimidinium ylides contributes to the broader understanding of pyrimidine chemistry. Studies have focused on the generation of 4-(2-furyl)- and 4-(2-thienyl)pyrimidinium ylides and their subsequent reactions, leading to various dimers and other products. This research is foundational for the development of new compounds with potential applications in materials science and pharmaceuticals (Iuhas et al., 2001).

Microbial Activity Studies

The synthesis of furyl-based dihydropyrimidines and their microbial evaluation represent a significant area of application. These compounds, synthesized from reactions involving acetyl furans and benzaldehydes, have been shown to possess antimicrobial potential. Their structural and functional analyses contribute to the development of new antimicrobial agents (Vignesh & Ingarsal, 2021).

Antagonists Design for Adenosine Receptors

The design of antagonists for human A3 adenosine receptors involves the substitution of the furyl ring with aryl groups. This approach enhances selectivity and potency while avoiding metabolic transformation into toxic intermediates. Such research is pivotal for developing targeted therapies for conditions mediated by adenosine receptors (Cheong et al., 2010).

Antituberculosis Agents Development

The exploration of pyrimido[5,4-d]pyrimidines as anti-Mycobacterium tuberculosis agents represents a novel approach in the fight against tuberculosis. The structural variations within these compounds affect their antibacterial efficacy, providing valuable insights for the development of new antitubercular drugs (Bacelar, Carvalho, & Proença, 2010).

特性

IUPAC Name |

[4-(furan-2-yl)-2-phenylpyrimidin-5-yl]-phenyldiazene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14N4O/c1-3-8-15(9-4-1)20-21-14-17(19(22-20)18-12-7-13-25-18)24-23-16-10-5-2-6-11-16/h1-14H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMWMPDMGQSHDIK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=C(C(=N2)C3=CC=CO3)N=NC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Furyl)-2-phenyl-5-(2-phenyldiazenyl)pyrimidine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(4-bromophenyl)methyl]-9-(2,3-dimethylphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2590492.png)

![5-benzyl-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl][1,3]dioxolo[4,5-g]quinazoline-6,8(5H,7H)-dione](/img/no-structure.png)

![6H-pyrido[3',2':4,5][1,3]thiazolo[2,3-b]quinazolin-6-one](/img/structure/B2590497.png)

![(E)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-3-phenylprop-2-en-1-one](/img/structure/B2590500.png)

![4-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-1-(2-methoxy-5-methylphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2590506.png)

![N-[2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl]-1-(2-methoxyphenyl)cyclopropane-1-carboxamide](/img/structure/B2590507.png)

![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-4-(indolin-1-ylsulfonyl)benzamide](/img/structure/B2590514.png)